molecular formula C4H4N4O4 B1496472 methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate CAS No. 21733-00-6

methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1496472
CAS No.: 21733-00-6
M. Wt: 172.1 g/mol
InChI Key: YYOJQHLOAOGWKJ-UHFFFAOYSA-N
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Description

“Methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate” is a chemical compound. It is a derivative of 1,2,4-triazole . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another related compound, 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, is synthesized due to its high nitrogen- and oxygen-content .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of Methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . The crystal structures were determined by low temperature single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 3-Nitro-1H-1,2,4-triazole was used to detect trace amounts of mercuric ion in aqueous solution . The synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole is described .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 3-Nitro-1H-1,2,4-triazole has a melting point of 210°C (dec.) (lit.) .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, exposure controls have been mentioned for 3-Nitro-1H-1,2,4-triazole .

Future Directions

The future directions for similar compounds have been discussed. For instance, 3-Nitro-1H-1,2,4-triazole is being investigated as a possible replacement of popular explosives .

Properties

IUPAC Name

methyl 5-nitro-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-12-3(9)2-5-4(7-6-2)8(10)11/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOJQHLOAOGWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318324
Record name methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21733-00-6
Record name NSC328810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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